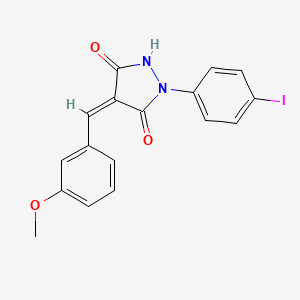![molecular formula C25H25N3O5 B6057880 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6057880.png)
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Mécanisme D'action
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide is a selective inhibitor of NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation is required for the activation of the cullin-RING ligases (CRLs), which are responsible for the degradation of a wide range of proteins. Inhibition of NAE by N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide results in the accumulation of CRL substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has been shown to have a potent anti-cancer effect in a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer. It has also been shown to have a synergistic effect when used in combination with other anti-cancer agents, such as gemcitabine and cisplatin. N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has several advantages for use in scientific research. It is a highly selective inhibitor of NAE, making it a valuable tool for studying the ubiquitin-proteasome pathway. It has also been shown to have a potent anti-cancer effect, making it a promising candidate for cancer therapy. However, there are also limitations to the use of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide in lab experiments. It has a short half-life, which may limit its effectiveness in vivo. It is also relatively expensive, which may limit its accessibility for some researchers.
Orientations Futures
For the study of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide include the development of more potent and selective NAE inhibitors, the identification of biomarkers, the combination with other anti-cancer agents, and the use in combination with immunotherapy.
Méthodes De Synthèse
The synthesis of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide involves a multi-step process that begins with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3-aminophenol to form an amide intermediate, which is subsequently reacted with 4-methoxy-3-nitrobenzoic acid to produce the final product, N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide. The synthesis method has been optimized to produce high yields of pure N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is critical for the degradation of proteins that regulate cell cycle progression, DNA repair, and apoptosis. Inhibition of NAE by N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-4-methoxy-3-nitrobenzamide results in the accumulation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-25(2,3)18-11-8-16(9-12-18)23(29)26-19-6-5-7-20(15-19)27-24(30)17-10-13-22(33-4)21(14-17)28(31)32/h5-15H,1-4H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYNBYXSWSPUEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-tert-butylbenzoyl)amino]phenyl]-4-methoxy-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-trifluoro-1-(2-furyl)-2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1,3-butanedione](/img/structure/B6057801.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzamide](/img/structure/B6057803.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-pyridinylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6057804.png)
![N-{2-[(4-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B6057826.png)
![2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6057834.png)
![2-[(dibutylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6057837.png)

![6-ethyl-1,3-dimethyl-8-(2-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6057851.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6057874.png)
![1-(7-hydroxy-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B6057879.png)
![3-(acetylamino)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}benzamide](/img/structure/B6057885.png)
![methyl 2-({[2-(5-bromo-2-furoyl)hydrazino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6057890.png)
![1-(4-methoxyphenoxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6057900.png)